molecular formula C11H14BrN B13839545 (R)-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

(R)-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B13839545
M. Wt: 240.14 g/mol
InChI Key: HAMLFCJUMXNYBJ-VIFPVBQESA-N
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Description

®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol This compound is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to a methanamine group

Chemical Reactions Analysis

®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine include:

The uniqueness of ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine lies in the combination of the bromine atom and the methanamine group, which imparts specific chemical properties and reactivity that are valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

[(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine

InChI

InChI=1S/C11H14BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h4-6,9H,1-3,7,13H2/t9-/m0/s1

InChI Key

HAMLFCJUMXNYBJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)Br)CN

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Br)CN

Origin of Product

United States

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